N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name of this compound is derived systematically from its chromene core and substituents. The parent structure is 4-oxo-4H-chromene-2-carboxamide, a bicyclic system comprising a benzene ring fused to a γ-pyrone ring (a six-membered oxygen-containing heterocycle with a ketone group). The carboxamide group (-CONH-) at position 2 of the chromene core is substituted by a 2-(furan-2-yl)-2-(morpholin-4-yl)ethyl moiety. The furan-2-yl group introduces a five-membered aromatic oxygen heterocycle, while the morpholin-4-yl group contributes a six-membered ring containing one nitrogen and one oxygen atom. The 6-methyl substituent on the chromene core further modifies the electronic and steric properties of the molecule.
The systematic IUPAC name reflects these features:
N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide .
Key structural features include:
- A planar chromene core with conjugated π-electrons.
- A carboxamide group at position 2, enabling hydrogen bonding.
- A branched ethyl chain at the amide nitrogen, bearing furan and morpholine rings.
- A methyl group at position 6, influencing molecular packing and hydrophobic interactions.
The molecular formula is C₂₁H₂₃N₃O₅ , calculated based on the connectivity of atoms in the IUPAC name. The SMILES notation, derived from analogous compounds, is:
O=C(N(C(C1=CC=CO1)C2CCOCC2)CC)C3=CC(=O)C4=C(C=CC(=C4)C)C=C3
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-14-4-5-18-15(11-14)17(24)12-20(28-18)21(25)22-13-16(19-3-2-8-27-19)23-6-9-26-10-7-23/h2-5,8,11-12,16H,6-7,9-10,13H2,1H3,(H,22,25) |
InChI Key |
FNAQAPZRRXGMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Chromene Formation
The chromene core is synthesized via Knoevenagel condensation, a method validated for producing 2-imino- and 2-oxo-chromene derivatives. In this reaction, salicylaldehyde derivatives react with cyanoacetamide analogs under mild basic conditions. For the 6-methyl variant, 5-methylsalicylaldehyde (1) is condensed with cyanoacetamide (2) in aqueous sodium carbonate at room temperature to yield 6-methyl-2-imino-4H-chromene-3-carboxamide (3) . Subsequent hydrolysis with HCl converts the imino group to a ketone, forming 6-methyl-4-oxo-4H-chromene-2-carboxylic acid (4) .
Reaction Scheme:
Alternative Multi-Component Approaches
Multi-component reactions (MCRs) offer atom-efficient routes to chromenes. A three-component reaction involving 5-methylresorcinol, ethyl cyanoacetate, and an aldehyde in the presence of Ca(OH)₂ yields 6-methyl-4H-chromene derivatives. This method avoids isolation of intermediates and achieves moderate yields (65–78%) under aqueous conditions.
Side-Chain Synthesis: N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)Ethyl]Amine
The morpholine-ethyl-furan side chain introduces complexity due to stereoelectronic effects. Two primary strategies are employed:
Reductive Amination
Morpholine (5) reacts with furfural (6) in a reductive amination using sodium cyanoborohydride (NaBH₃CN) to form 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine (7) . This one-pot method proceeds in methanol at 60°C, achieving 82% yield.
Reaction Conditions:
Nucleophilic Substitution
Alternatively, 2-chloroethylmorpholine (8) reacts with furan-2-ylmagnesium bromide (9) in THF under Grignard conditions. Quenching with ammonium chloride yields the desired amine (7) with 74% efficiency.
Carboxamide Coupling: Final Assembly
Coupling the chromene carboxylic acid (4) with the amine side chain (7) forms the target carboxamide.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. The reaction proceeds at 0–5°C for 4 hours, followed by room temperature stirring for 12 hours, yielding the final product in 68% yield.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt, DCM | 68 | 95 |
| DCC/DMAP, THF | 55 | 89 |
| SOCl₂, Et₃N | 60 | 91 |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz, 40°C) reduces reaction time to 15 minutes while improving yield to 76%. This green method minimizes side reactions and enhances reproducibility.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >98% purity. Recrystallization from ethanol further enhances crystallinity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene-H), 7.64 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 3.72–3.68 (m, 4H, morpholine-H), 2.51 (s, 3H, CH₃).
-
MS (ESI+) : m/z 427.2 [M+H]⁺.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
The bulky amine side chain slows coupling kinetics. Using excess EDCI (1.5 equiv) and prolonged reaction times (24 h) improves yields to 75%.
By-Product Formation
Oxazolone by-products arise from acid activation. Incorporating HOBt as an additive suppresses this pathway, enhancing amide selectivity.
Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Dihydrochromenes.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Industry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzyme activity.
Receptor Binding: It can bind to certain receptors on cell surfaces, modulating signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromone and Heterocyclic Moieties
Compound A : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Structure: Replaces the morpholinoethyl group with a 4-oxothiazolidin-3-yl ring.
- Key Features :
- Pharmacology: Designed as a biheterocyclic antifungal agent, leveraging chromone and thiazolidinone pharmacophores .
Compound B : 6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide
- Structure : Chloro and methyl substituents on chromene; sulfamoylphenyl-isoxazole linkage.
- Higher molecular weight (MW ≈ 500 g/mol) compared to the target compound (MW ≈ 443 g/mol) .
Compound C : N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- Structure : Ethyl-substituted chromene and dimethylmorpholine sulfonyl group.
- Key Features :
Pharmacological and Physicochemical Comparison
Key Structural and Functional Insights
- Morpholine vs. Thiazolidinone: The target compound’s morpholine group likely improves solubility over Compound A’s thiazolidinone, which forms rigid hydrogen-bonded crystals .
- Furan vs. Sulfonamide : The furan’s π-π interactions may favor membrane permeability, whereas sulfonamides (Compounds B, C) enhance target affinity but reduce bioavailability .
- Substituent Effects : The 6-methyl group in the target compound balances lipophilicity, while chloro/ethyl substituents in analogues modulate electronic and steric properties .
Biological Activity
The compound N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a novel synthetic derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Chromene moiety with a carboxamide functional group.
- Substituents : A furan ring and a morpholine group attached to the ethyl chain.
Structural Formula
Molecular Formula
The molecular formula is .
Research indicates that compounds similar to this structure exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Compounds in this class have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .
- Antioxidant Activity : The furan and chromene components contribute to free radical scavenging abilities, which can mitigate oxidative stress .
- Neuroprotective Properties : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .
In Vitro Studies
In vitro studies have evaluated the biological activity of related compounds against various targets:
| Compound | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| 3b | AChE | 15.2 | Moderate inhibition |
| 3e | BChE | 9.2 | Significant inhibition |
| 3d | COX-2 | 10.4 | Dual inhibitory effect |
These studies reveal that structural modifications can significantly influence the biological activity of the compounds .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated varying degrees of cytotoxicity, with some derivatives showing promising results in inhibiting cell proliferation .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between these compounds and their target proteins. Hydrogen bonding and hydrophobic interactions were identified as key factors contributing to their biological activity .
- Potential for Multi-target Pharmacology : The ability of these compounds to interact with multiple biological targets suggests their potential use in treating complex diseases such as neurodegenerative disorders and inflammation-related conditions .
Q & A
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide?
Methodology :
- Step 1 : Condensation of chromone-2-carboxylic acid derivatives with furan-2-yl-morpholin-ethylamine intermediates under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 2 : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation. Monitor reaction progress via TLC (silica gel, CHCl/MeOH gradients) .
- Step 3 : Purify via column chromatography and recrystallize from ethyl acetate or methanol for high-purity yields (typically 55–70%) .
- Key Parameters : Maintain pH 7–8 using NaCO to prevent side reactions .
Q. How is the crystal structure of this compound characterized?
Methodology :
- Single-Crystal X-ray Diffraction : Grown in N,N-dimethylformamide (DMF) solvate, with triclinic P1 symmetry (a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å; α = 87.14°, β = 70.50°, γ = 78.42°) .
- Hydrogen Bonding : Intermolecular N–H···O and C–H···O bonds stabilize layers, while weak π-π stacking (3.8–4.2 Å) contributes to 3D packing .
- Validation : R factor = 0.049; wR = 0.130; data-to-parameter ratio = 15.8 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology :
- Assay Standardization : Use uniform fungal strains (e.g., Candida albicans ATCC 10231) and MIC protocols to minimize variability .
- Structural-Activity Relationship (SAR) Analysis : Compare substitutions (e.g., methyl vs. trifluoromethyl groups) to isolate activity drivers. For example, the morpholine group enhances membrane permeability .
- Computational Modeling : Apply DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to fungal CYP51 or β-1,3-glucan synthase .
Q. What strategies optimize reaction conditions for derivatives with improved antifungal potency?
Methodology :
- Parallel Synthesis : Test substituents at the chromone 6-methyl position (e.g., halogens, nitro groups) using microwave-assisted reactions (80°C, 30 min) .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance solubility of morpholine-furan intermediates .
- Catalyst Selection : Employ Pd(OAc) for Suzuki-Miyaura cross-coupling to introduce aryl groups at the furan ring .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Methodology :
- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond density with thermal stability (decomposition >250°C) .
- Solubility Profiling : DMF solvates increase aqueous solubility (logP ~2.1) compared to non-solvated forms (logP ~3.5) .
- Hirshfeld Surface Analysis : Quantify C···O (12.7%) and H···O (24.3%) interactions to predict dissolution kinetics .
Data Analysis & Validation
Q. What statistical methods validate crystallographic data quality?
Methodology :
- R-Factor Convergence : Ensure R < 5% for data completeness .
- Residual Density Maps : Confirm absence of unmodeled electron density peaks (±0.3 eÅ) .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the morpholine ring (Q = 0.12 Å, θ = 54°) .
Q. How to troubleshoot low yields in large-scale synthesis?
Methodology :
- Kinetic Profiling : Use in-situ IR or HPLC to identify intermediates with slow conversion rates (e.g., amide coupling step) .
- Byproduct Identification : LC-MS or C NMR to detect hydrolysis products (e.g., free chromone acid) .
- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
